molecular formula C6H13F3N2 B15277771 2-Methyl-N1-(2,2,2-trifluoroethyl)propane-1,2-diamine

2-Methyl-N1-(2,2,2-trifluoroethyl)propane-1,2-diamine

Cat. No.: B15277771
M. Wt: 170.18 g/mol
InChI Key: VUADQYVSEOYWNF-UHFFFAOYSA-N
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Description

2-Methyl-N1-(2,2,2-trifluoroethyl)propane-1,2-diamine is an organic compound with the molecular formula C6H13F3N2 It is a diamine derivative, characterized by the presence of a trifluoroethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N1-(2,2,2-trifluoroethyl)propane-1,2-diamine typically involves the reaction of 2-methylpropane-1,2-diamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N1-(2,2,2-trifluoroethyl)propane-1,2-diamine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Methyl-N1-(2,2,2-trifluoroethyl)propane-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-N1-(2,2,2-trifluoroethyl)propane-1,2-diamine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N1-Methyl-N1-(2,2,2-trifluoroethyl)propane-1,3-diamine: Similar structure but with a different position of the methyl group.

    Tris(2-aminoethyl)amine: Contains three aminoethyl groups instead of a trifluoroethyl group.

    N,N-Bis(2-aminoethyl)-ethane-1,2-diamine: Another diamine with different substituents.

Uniqueness

2-Methyl-N1-(2,2,2-trifluoroethyl)propane-1,2-diamine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or unique material properties .

Properties

Molecular Formula

C6H13F3N2

Molecular Weight

170.18 g/mol

IUPAC Name

2-methyl-1-N-(2,2,2-trifluoroethyl)propane-1,2-diamine

InChI

InChI=1S/C6H13F3N2/c1-5(2,10)3-11-4-6(7,8)9/h11H,3-4,10H2,1-2H3

InChI Key

VUADQYVSEOYWNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC(F)(F)F)N

Origin of Product

United States

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